molecular formula C21H15ClN2O3S B2600551 N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide CAS No. 380867-25-4

N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide

Cat. No.: B2600551
CAS No.: 380867-25-4
M. Wt: 410.87
InChI Key: IVVVPDWYFKQZDT-UHFFFAOYSA-N
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Description

N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a chloro group, a phenyl group, and a benzenesulfonamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro and phenyl substituents, and finally, the attachment of the benzenesulfonamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts to achieve efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols) for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives with different chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is of interest for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the desired therapeutic outcome.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide include other quinoline derivatives with different substituents. Examples include:

    6-chloro-2-oxo-4-phenylquinoline: Lacks the benzenesulfonamide group but shares the quinoline core structure.

    N-(6-chloro-2-oxoquinolin-3-yl)benzenesulfonamide: Similar structure but without the phenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chloro, phenyl, and benzenesulfonamide groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)20(21(25)23-18)24-28(26,27)16-9-5-2-6-10-16/h1-13,24H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVVPDWYFKQZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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